

Darunavir Ethanolate: A Comparative Efficacy Analysis Against Other Protease Inhibitors

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Compound of Interest

Compound Name: *Darunavir Ethanolate*

Cat. No.: *B192935*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **darunavir ethanolate** against other leading protease inhibitors (PIs) in the treatment of HIV-1 infection. The analysis is supported by data from pivotal clinical trials, with a focus on virologic response, immunologic recovery, resistance development, and safety profiles. Detailed experimental methodologies for key assays are also provided to aid in the interpretation and replication of findings.

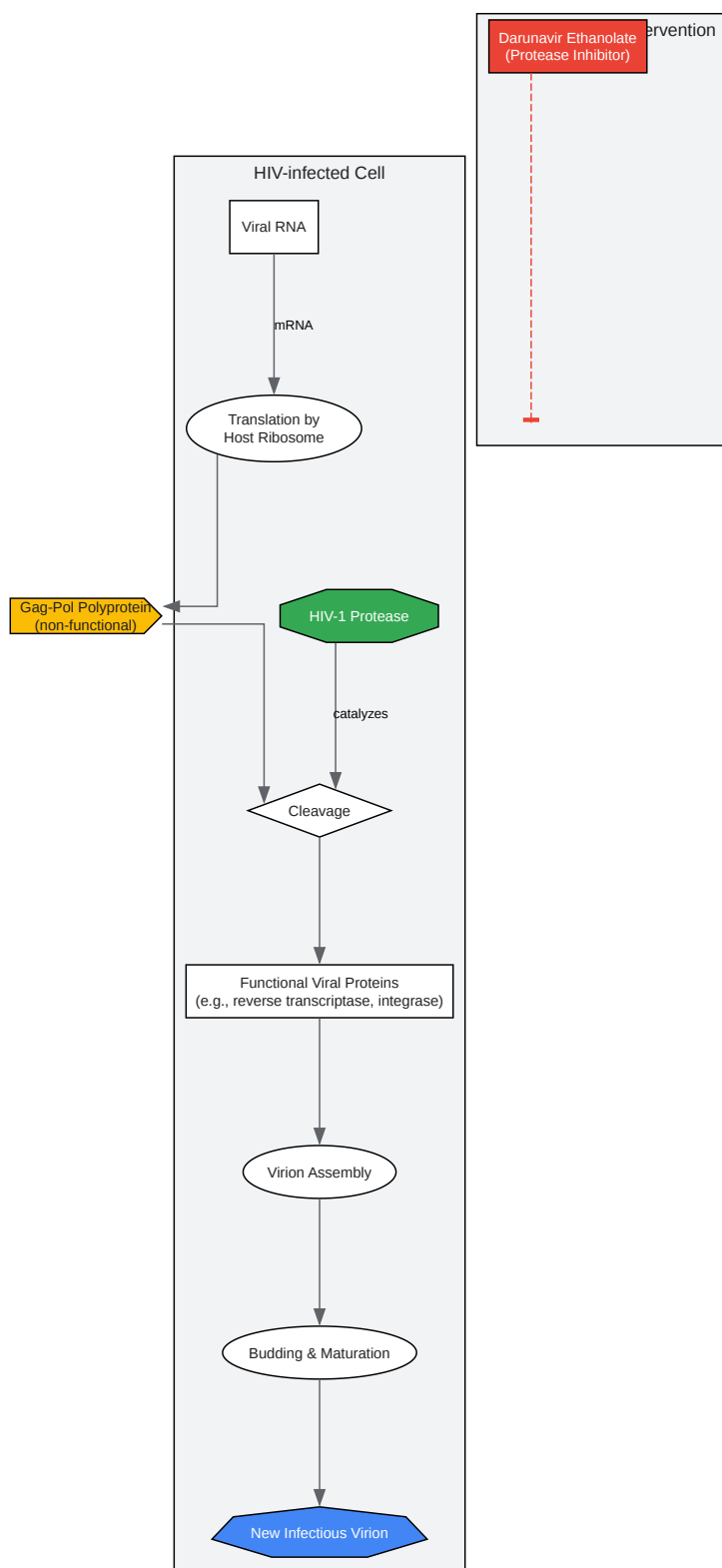
Executive Summary

Darunavir, a second-generation protease inhibitor, consistently demonstrates high-level efficacy and a robust resistance profile compared to other PIs, particularly in treatment-naïve and treatment-experienced patient populations. When co-administered with a low dose of ritonavir as a pharmacokinetic enhancer (darunavir/r), it has shown statistical superiority or non-inferiority in virologic suppression compared to lopinavir/ritonavir and atazanavir/ritonavir in major clinical trials. Its distinct molecular structure allows for potent inhibition of both wild-type and multi-PI resistant strains of HIV-1, establishing it as a critical component in antiretroviral therapy (ART).

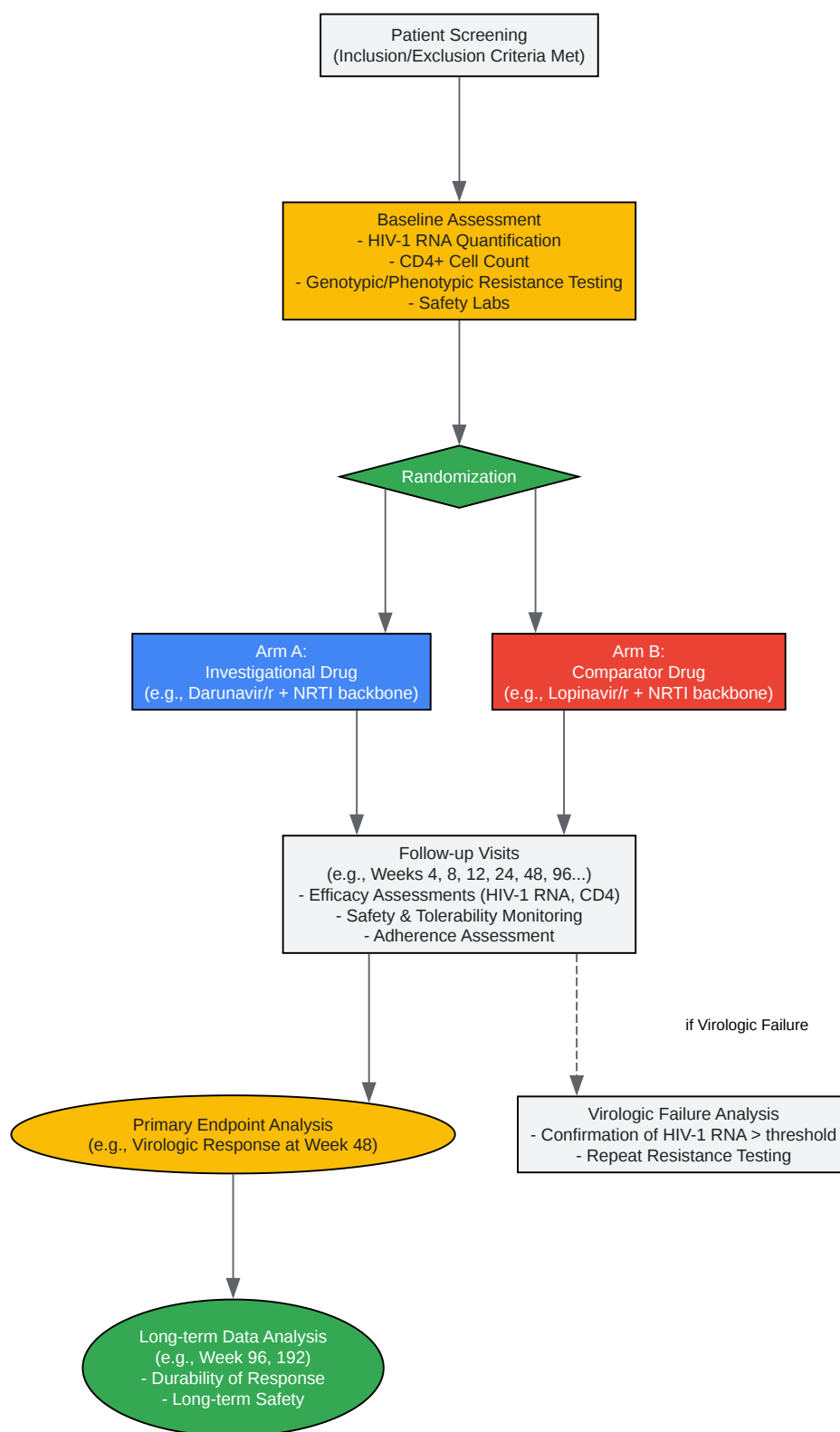
Mechanism of Action: HIV Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins essential for the maturation of infectious virions. Protease inhibitors, including darunavir, are peptidomimetic drugs that competitively

bind to the active site of the HIV-1 protease, preventing this cleavage process. This results in the production of immature, non-infectious viral particles. Darunavir is distinguished by its high binding affinity for the protease enzyme, including strains with mutations that confer resistance to other PIs.



Mechanism of HIV Protease Inhibitor Action



Generalized Phase III Antiretroviral Clinical Trial Workflow

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- To cite this document: BenchChem. [Darunavir Ethanolate: A Comparative Efficacy Analysis Against Other Protease Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192935#comparing-darunavir-ethanolate-efficacy-to-other-protease-inhibitors]

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